molecular formula C15H11BrCl2FN3OS B2919518 N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea CAS No. 477852-64-5

N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea

Cat. No.: B2919518
CAS No.: 477852-64-5
M. Wt: 451.14
InChI Key: VETOPXOFKNQDDT-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative featuring a 4-bromo-2-fluorophenyl group and a [(2,4-dichlorobenzyl)oxy]iminomethyl substituent. Thioureas are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The bromo and fluoro substituents on the phenyl ring likely enhance lipophilicity and metabolic stability, while the dichlorobenzyl group may contribute to steric effects and electronic modulation . Although direct pharmacological data for this compound are unavailable, structurally related thioureas exhibit cytotoxic, antifungal, and pesticidal activities .

Properties

IUPAC Name

(3E)-1-(4-bromo-2-fluorophenyl)-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2FN3OS/c16-10-2-4-14(13(19)5-10)22-15(24)20-8-21-23-7-9-1-3-11(17)6-12(9)18/h1-6,8H,7H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETOPXOFKNQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC=NC(=S)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CON/C=N/C(=S)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea (CAS: 477852-64-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a molecular formula of C15H11BrCl2FN3OS and a molar mass of 451.14 g/mol . The unique combination of halogenated aromatic groups and thiourea moiety suggests diverse interactions with biological targets.

Structure and Properties

PropertyValue
Molecular Formula C15H11BrCl2FN3OS
Molar Mass 451.14 g/mol
CAS Number 477852-64-5
Density 1.44 g/cm³ (predicted)
Boiling Point 557.7 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The thiourea group is known for its ability to form hydrogen bonds, which may facilitate binding to target sites in enzymes or receptors. Additionally, the presence of halogen atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to or better than standard antibiotics .

Anticancer Potential

Research has also pointed towards the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, although further studies are needed to elucidate the precise pathways involved .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL .
  • Cell Proliferation Inhibition : In a controlled experiment involving leukemia L1210 cells, the compound demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. This suggests potential as a therapeutic agent in hematological malignancies .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen Substitutions :

  • The trifluoromethyl group enhances thermal stability but may reduce hydrogen-bonding capacity compared to the fluoro substituent in the target compound .
  • 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (): Fluorine substitution at different phenyl positions influences crystal packing and vibrational spectra. For example, para-fluorine enhances molecular symmetry, whereas ortho-fluorine introduces steric hindrance .

Benzyloxyiminomethyl Groups:

  • Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}) (): The dichlorobenzyl moiety in Duo3 improves pesticidal activity by increasing membrane permeability. However, the pyridinium charge in Duo3 differentiates its ionic interactions from the neutral thiourea group in the target compound .

Data Tables: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Substituents Yield (%) Key Applications References
N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea ~450 (estimated) 4-Br, 2-F, 2,4-Cl₂-benzyl N/A Pharmaceutical research
N-(4-Chlorobutanoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea 339.7 CF₃, Cl-butanoyl N/A Crystallography studies
Duo3 604.5 2,6-Cl₂-benzyl, ethylpyridium N/A Pesticide
N-(4-bromophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea 335.16 4-Br, mercapto-carboxyethyl 51 Drug-likeness studies

Research Findings and Implications

  • Structural Stability : Fluorine and bromine in the target compound may improve resistance to oxidative degradation compared to chlorine-substituted analogs .
  • Pharmacokinetics: The dichlorobenzyl group could enhance blood-brain barrier penetration relative to non-halogenated thioureas, though this requires validation .

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